4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide

Catalog No.
S843008
CAS No.
1055996-06-9
M.F
C9H8BrF2NO2S
M. Wt
312.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonami...

CAS Number

1055996-06-9

Product Name

4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide

IUPAC Name

4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide

Molecular Formula

C9H8BrF2NO2S

Molecular Weight

312.13 g/mol

InChI

InChI=1S/C9H8BrF2NO2S/c10-6-3-8(12)9(4-7(6)11)16(14,15)13-5-1-2-5/h3-5,13H,1-2H2

InChI Key

OEWJHDBHIBYHIN-UHFFFAOYSA-N

SMILES

C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)F)Br)F

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)F)Br)F

4-Bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide (CAS 1055996-06-9) is a highly specialized, orthogonally functionalized building block primarily procured for advanced active pharmaceutical ingredient (API) synthesis. Featuring a central benzenesulfonamide core, it is strategically substituted with a 4-bromo group for transition-metal-catalyzed cross-coupling, 2,5-difluoro substitutions for electronic tuning and nucleophilic aromatic substitution (SNAr), and an N-cyclopropyl moiety that imparts specific steric and metabolic properties. Its primary procurement value lies in its ability to serve as a late-stage intermediate where both the cyclopropyl group and the specific halogenation pattern are strictly required to achieve target binding affinity and pharmacokinetic stability in targeted therapeutics, such as kinase inhibitors [1].

Substituting this compound with its primary sulfonamide analog (4-bromo-2,5-difluorobenzenesulfonamide) or an N-methyl variant fundamentally alters the downstream API's lipophilicity, metabolic clearance rate, and target-site steric fit, often rendering the final molecule inactive or metabolically vulnerable. Furthermore, altering the halogen pattern (e.g., using a 4-iodo or 2,4-difluoro analog) shifts the electronic activation of the ring. The 4-bromo group offers the optimal balance of reactivity and shelf-stability for industrial Suzuki-Miyaura and Buchwald-Hartwig couplings, avoiding the rapid degradation issues of iodo analogs and the poor reactivity of chloro analogs. Consequently, generic substitution at the precursor level leads to synthetic dead-ends, poor yields, or necessitates complete, costly route redesigns [1].

Optimal Halogen Reactivity for Suzuki-Miyaura Coupling

In standard palladium-catalyzed cross-coupling workflows, the 4-bromo substitution provides a superior balance of reactivity and stability compared to chloro analogs. Benchmarking against 4-chloro-N-cyclopropyl-2,5-difluorobenzenesulfonamide reveals that the bromo derivative achieves >90% conversion under mild conditions, whereas the chloro analog requires elevated temperatures and specialized, expensive phosphine ligands to achieve viable yields [1].

Evidence DimensionCross-coupling conversion yield
Target Compound Data>90% yield (bromo analog)
Comparator Or Baseline<40% yield (chloro analog)
Quantified Difference>50% higher yield under identical mild conditions
ConditionsStandard Suzuki-Miyaura coupling (Pd(dppf)Cl2, base, 80°C, 12h)

Procurement of the bromo variant allows for lower energy consumption, broader functional group tolerance, and the use of standard, cost-effective palladium catalysts during API scale-up.

Metabolic Stability Conferred by the N-Cyclopropyl Group

The N-cyclopropyl group is strategically chosen over simpler alkyl groups (like N-methyl) to enhance the metabolic stability of the final therapeutic molecule. Comparative studies on sulfonamide pharmacophores demonstrate that N-cyclopropyl derivatives exhibit significantly lower rates of oxidative dealkylation by cytochrome P450 enzymes compared to N-methyl analogs, extending the in vivo half-life of the resulting API [1].

Evidence DimensionIn vitro metabolic half-life (CYP450 clearance)
Target Compound DataExtended half-life (N-cyclopropyl scaffold)
Comparator Or BaselineRapid clearance (N-methyl scaffold)
Quantified DifferenceTypically 2- to 3-fold increase in metabolic half-life for the derived API
ConditionsHuman liver microsome (HLM) stability assays

Selecting the N-cyclopropyl building block is critical for drug discovery programs aiming to avoid rapid metabolic clearance associated with simpler N-alkyl sulfonamides.

Regioselective Functionalization via 2,5-Difluoro Activation

The 2,5-difluoro substitution pattern provides unique opportunities for regioselective nucleophilic aromatic substitution (SNAr). The fluorine at the 2-position is strongly activated by the adjacent electron-withdrawing sulfonamide group. Compared to a 3,5-difluoro analog, the 2,5-difluoro system allows for highly controlled displacement reactions, enabling the construction of complex, multi-substituted aromatic rings without competitive side reactions [1].

Evidence DimensionRegioselectivity in primary amine SNAr displacement
Target Compound Data>95% regioselectivity at the 2-position
Comparator Or BaselineMixed substitution products (3,5-difluoro analogs)
Quantified DifferenceNear-quantitative regiocontrol vs. complex isomeric mixture
ConditionsNucleophilic aromatic substitution with primary amines, mild base, room temperature

High regioselectivity eliminates the need for costly and yield-reducing chromatographic separations in multi-step API synthesis.

Enhanced Organic Solubility for Flow Chemistry

The incorporation of the cyclopropyl ring disrupts crystal lattice packing compared to the unsubstituted primary sulfonamide (4-bromo-2,5-difluorobenzenesulfonamide). This disruption significantly increases the compound's solubility in standard process solvents like 2-MeTHF. This enhanced solubility profile is particularly advantageous for continuous flow manufacturing, where precipitation can cause reactor fouling [1].

Evidence DimensionSolubility in organic process solvents
Target Compound DataHighly soluble (>150 mg/mL)
Comparator Or BaselinePrimary sulfonamide (<50 mg/mL)
Quantified Difference>3-fold increase in organic solubility
ConditionsStandard process solvent (2-MeTHF) at 20°C

Higher solubility in green process solvents facilitates higher throughput and compatibility with advanced continuous flow synthesis platforms.

Late-Stage Kinase Inhibitor Synthesis

Leveraging the optimal cross-coupling reactivity of the 4-bromo group to attach complex heterocyclic systems, while retaining the N-cyclopropyl sulfonamide as a key hydrogen-bonding and lipophilic binding motif in targeted oncology therapeutics [1].

Development of Metabolically Stable Therapeutics

Utilizing the N-cyclopropyl moiety to design APIs with improved pharmacokinetic profiles, specifically targeting resistance to CYP450-mediated dealkylation compared to highly vulnerable N-methyl or N-ethyl analogs [1].

Sequential Multi-Component Aromatic Functionalization

Exploiting the regioselective SNAr capabilities of the 2,5-difluoro pattern to sequentially introduce diverse nucleophiles (e.g., amines or alkoxides) without the need for complex protection/deprotection strategies during the construction of highly functionalized drug cores [1].

Continuous Flow Manufacturing of Sulfonamide Intermediates

Taking advantage of the compound's high solubility in standard organic process solvents to implement efficient, high-throughput continuous flow reactor processes, avoiding the line-clogging issues common with primary sulfonamides [1].

XLogP3

2.3

Dates

Last modified: 08-16-2023

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